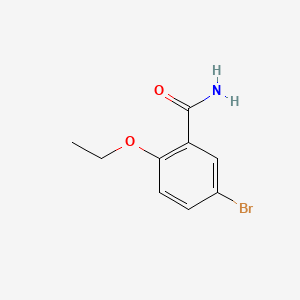

5-Bromo-2-etoxibenzamida

Descripción general

Descripción

5-Bromo-2-ethoxybenzamide, also known as 5-Bromo-2-ethoxy-benzoic acid, is an organic compound that is widely used in scientific research. It is a white crystalline solid with a molecular weight of 212.07 g/mol and a melting point of 86-88 °C. The chemical formula of 5-Bromo-2-ethoxybenzamide is C8H8BrNO2. This compound is widely used as a synthetic intermediate in the pharmaceutical industry, and it has been widely studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Inhibición de la α-Glucosidasa

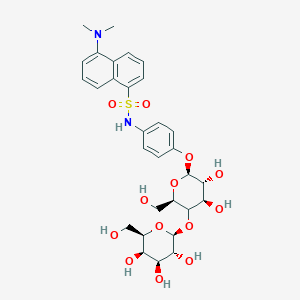

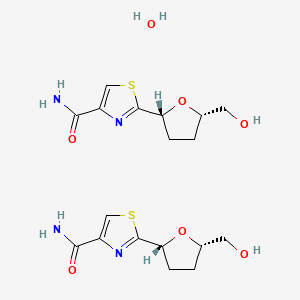

Este compuesto también participa en la síntesis de derivados de 5-bromo-2-aril benzimidazol, que han mostrado resultados prometedores como inhibidores de la α-glucosidasa. Estos inhibidores pueden usarse potencialmente para tratar afecciones como la diabetes al ralentizar la digestión de los carbohidratos y la absorción de glucosa, lo que permite controlar los niveles de glucosa en sangre postprandial {svg_1}.

Mecanismo De Acción

Target of Action

5-Bromo-2-ethoxybenzamide is a derivative of benzimidazole . It has been evaluated for its inhibitory potential against the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption.

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity . This interaction results in a decrease in the breakdown of carbohydrates, thereby reducing the absorption of glucose from the digestive tract. This can help control blood sugar levels, particularly after meals.

Biochemical Pathways

By inhibiting α-glucosidase, 5-Bromo-2-ethoxybenzamide affects the carbohydrate digestion pathway . The downstream effect of this inhibition is a reduction in postprandial hyperglycemia (high blood sugar after meals), which is beneficial for managing conditions like diabetes.

Pharmacokinetics

The pharmacokinetics of 5-Bromo-2-ethoxybenzamide and its active metabolite, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), have been studied . Both compounds showed a short elimination half-life . After a single intravenous administration, the plasma concentration of the compound declined rapidly . The compound and its metabolite were distributed rapidly into all tissues examined, with the highest concentrations found in the lung and kidney, respectively .

Result of Action

The molecular and cellular effects of 5-Bromo-2-ethoxybenzamide’s action primarily involve the inhibition of α-glucosidase . This leads to a decrease in carbohydrate digestion and glucose absorption, which can help manage blood sugar levels.

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-ethoxybenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as α-glucosidase, where it acts as an inhibitor. This interaction is crucial for its potential therapeutic applications, especially in the treatment of metabolic disorders . The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity.

Cellular Effects

5-Bromo-2-ethoxybenzamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on α-glucosidase can lead to altered glucose metabolism in cells . Additionally, the compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

The molecular mechanism of 5-Bromo-2-ethoxybenzamide involves its binding interactions with biomolecules. It primarily acts as an enzyme inhibitor, where it binds to the active site of enzymes such as α-glucosidase . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-ethoxybenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-ethoxybenzamide remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-ethoxybenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects needs to be carefully determined to ensure the compound’s safe and effective use in therapeutic applications.

Metabolic Pathways

5-Bromo-2-ethoxybenzamide is involved in specific metabolic pathways, particularly those related to its inhibitory effects on enzymes. The compound interacts with enzymes such as α-glucosidase, affecting metabolic flux and metabolite levels . Its metabolism may involve deethylation and subsequent conjugation reactions, leading to the formation of metabolites that are excreted from the body.

Transport and Distribution

Within cells and tissues, 5-Bromo-2-ethoxybenzamide is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 5-Bromo-2-ethoxybenzamide is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with target enzymes and other biomolecules, thereby affecting its overall biochemical activity.

Propiedades

IUPAC Name |

5-bromo-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBYBNXUVMGMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203436 | |

| Record name | 5-Bromo-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54924-78-6 | |

| Record name | 5-Bromo-2-ethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054924786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

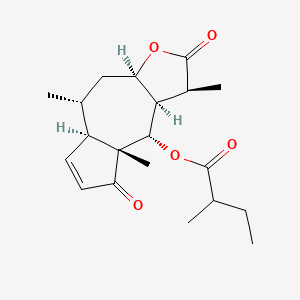

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthesis pathway for 5-Bromo-2-ethoxybenzamide?

A1: The abstract describes the synthesis of 5-Bromo-2-ethoxybenzamide through the bromination of 2-Ethoxybenzamide. This reaction utilizes potassium hypobromite (KOBr) and potassium bromide (KBr) in a methanol solution with hydrochloric acid (HCl) present. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1200911.png)

![Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate](/img/structure/B1200921.png)

![9-[3-(Diethylamino)propoxy]benzo[f]chromen-3-one](/img/structure/B1200927.png)